4-Bromobutyronitrile

Descripción general

Descripción

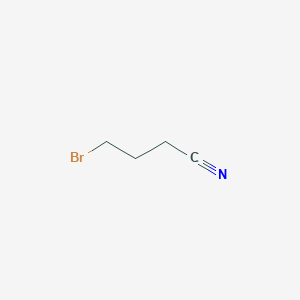

4-Bromobutyronitrile is an organic compound with the molecular formula C₄H₆BrN. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group, making it a valuable building block in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromobutyronitrile can be synthesized through several methods. One common method involves the bromination of butyronitrile. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:

CH₃CH₂CH₂CN+Br₂→BrCH₂CH₂CH₂CN+HBr

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar bromination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromobutyronitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include butyronitrile derivatives such as 4-hydroxybutyronitrile or 4-aminobutyronitrile.

Reduction: 4-Aminobutyronitrile.

Oxidation: 4-Bromobutyric acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Bromobutyronitrile serves as a crucial intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its applications include:

- Synthesis of Alkylated Compounds : The compound is often used for the alkylation of piperazine derivatives, leading to the formation of novel histamine H3 receptor antagonists. This reaction typically involves the nucleophilic substitution of bromine by piperazine, resulting in the desired alkylated product .

- Building Block for Other Chemicals : this compound can be utilized to synthesize various other compounds through reactions such as hydrolysis and reduction, making it a valuable building block in organic chemistry .

Enzymatic Studies

Research has shown that this compound is an effective substrate for studying enzyme kinetics and stability:

- Haloalkane Dehalogenases : In studies involving haloalkane dehalogenases from marine microbial consortia, this compound was identified as one of the best substrates. The kinetic parameters were evaluated, revealing a Michaelis-Menten constant (K) of 1.9 ± 0.2 mM and a turnover number (k) of 3.1 ± 0.2 s. This indicates its efficacy as a substrate for enzymatic reactions .

- Stability Studies : The compound has been employed to assess the stability of various enzymes under different solvent conditions. For example, the specific activity of dehalogenase enzymes was measured with varying concentrations of cosolvents like acetone and DMSO alongside this compound, demonstrating how solvent interactions affect enzyme performance .

Biochemical Research

In biochemical contexts, this compound is used to explore mechanisms of action and interactions at the molecular level:

- Investigating Reaction Mechanisms : The compound has been utilized in mechanistic studies involving oxidative addition reactions with electrophiles, providing insights into reaction pathways and kinetics .

- Toxicological Studies : Research has also focused on the cytotoxic and genotoxic potential of nitriles like this compound in cellular models, contributing to understanding their safety profiles in food and pharmaceutical applications .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Parameters |

|---|---|---|

| Chemical Synthesis | Alkylation of piperazine | Formation of histamine H3 antagonists |

| Enzymatic Studies | Substrate for haloalkane dehalogenases | K = 1.9 mM; k = 3.1 s |

| Biochemical Research | Mechanistic investigations | Insights into oxidative addition reactions |

| Toxicological Studies | Cytotoxicity assessments | Evaluated genotoxic potential |

Mecanismo De Acción

The mechanism of action of 4-Bromobutyronitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic attack, while the nitrile group can participate in various addition and reduction reactions. These properties make it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

3-Bromopropionitrile: Similar structure but with a shorter carbon chain.

4-Chlorobutyronitrile: Similar structure but with a chlorine atom instead of bromine.

4-Bromo-2,2-Diphenyl Butyronitrile: A derivative used as an intermediate in pharmaceutical synthesis.

Uniqueness: 4-Bromobutyronitrile is unique due to its specific reactivity profile, which combines the properties of both the bromine atom and the nitrile group. This makes it particularly useful in the synthesis of compounds that require selective reactivity and functional group compatibility.

Actividad Biológica

4-Bromobutyronitrile (C4H6BrN) is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, highlighting its effects on enzymatic activity, cytotoxicity, and interactions with biological systems.

This compound is characterized by the presence of a bromine atom and a nitrile group, which contribute to its reactivity and biological activity. The compound is typically synthesized through nucleophilic substitution reactions involving butyronitrile and brominating agents.

Kinetic Stability

Research has demonstrated that this compound serves as an effective substrate for various enzymes. For instance, studies on haloalkane dehalogenases have shown that this compound exhibits significant kinetic stability, with a half-life of approximately 3 hours at elevated temperatures (45°C) . The kinetic parameters for the enzyme DmrA using this substrate were reported as and .

Functional Stability

The functional stability of enzymes in the presence of solvents was also assessed. The specific activity of DmmA towards this compound was maintained in various concentrations of organic solvents such as acetone and DMSO, indicating its robustness under different conditions .

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of compounds derived from this compound on cancer cell lines. For example, derivatives of this compound have been tested against MDA-MB-231 and MCF-7 breast cancer cells, showing promising results in inhibiting cell viability . The IC50 values for these compounds ranged from micromolar to nanomolar concentrations, indicating their potential as therapeutic agents.

Application in Drug Development

One notable application of this compound is its role in synthesizing novel histamine H3 receptor antagonists. These compounds have shown potential in treating cognitive disorders by modulating neurotransmitter systems . The incorporation of this compound into drug development pathways highlights its versatility and importance in medicinal chemistry.

Summary Table of Biological Activities

Propiedades

Número CAS |

1253-67-4 |

|---|---|

Fórmula molecular |

C24H33NO5 |

Peso molecular |

415.5 g/mol |

Nombre IUPAC |

N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |

InChI |

InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |

Clave InChI |

CNBMGHRDCCWIOB-UHFFFAOYSA-N |

SMILES |

C(CC#N)CBr |

SMILES canónico |

CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Punto de ebullición |

206.0 °C |

Key on ui other cas no. |

5332-06-9 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.